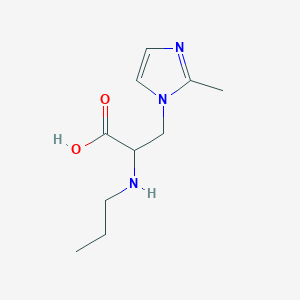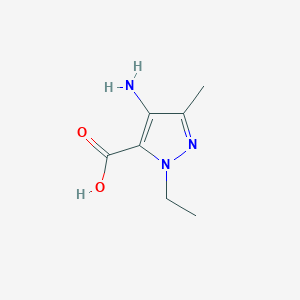
4-Chloro-2-fluoro-3-methylbenzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene typically involves the chlorination and fluorination of methylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a methylbenzene derivative is treated with chlorine and fluorine sources under controlled conditions. The reaction may require catalysts such as iron(III) chloride or aluminum chloride to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene may involve large-scale chlorination and fluorination processes. These processes are carried out in reactors designed to handle the specific reaction conditions, including temperature, pressure, and the presence of catalysts. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to replace halogen atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce the compound.
Major Products Formed
Substitution: Products include hydroxylated derivatives or other substituted benzene compounds.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include simpler hydrocarbons with fewer halogen atoms.
Aplicaciones Científicas De Investigación
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: The compound may be explored for its potential pharmacological properties, including its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene involves its interaction with molecular targets through its halogen and methyl groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The presence of fluorine can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
1-chloro-4-(chloromethyl)benzene: Similar structure but lacks the fluorine atom.
1-chloro-4-methylbenzene: Lacks both the chloromethyl and fluorine groups.
1-fluoro-4-(chloromethyl)benzene: Similar structure but lacks the methyl group.
Uniqueness
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties
Propiedades
Fórmula molecular |
C8H7Cl2F |
|---|---|
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3 |
Clave InChI |
MHMVXFCXSWVKEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


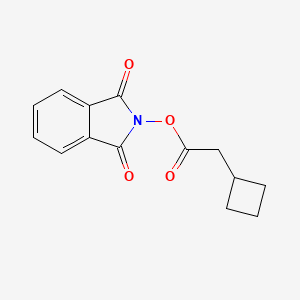


![Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester](/img/structure/B13565379.png)

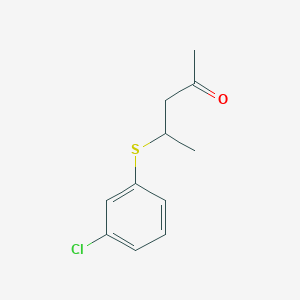
![{6-Azaspiro[2.5]octan-1-yl}methanamine](/img/structure/B13565401.png)
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)
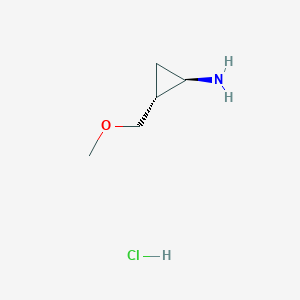
![(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13565427.png)


